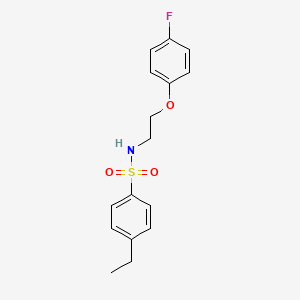

4-ethyl-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-ethyl-N-[2-(4-fluorophenoxy)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO3S/c1-2-13-3-9-16(10-4-13)22(19,20)18-11-12-21-15-7-5-14(17)6-8-15/h3-10,18H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPLTGAFDWLKIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide typically involves the reaction of 4-fluorophenol with 2-bromoethyl ethyl sulfone under basic conditions to form the intermediate 2-(4-fluorophenoxy)ethyl ethyl sulfone. This intermediate is then reacted with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-ethyl-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

One of the primary applications of 4-ethyl-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide is its anti-inflammatory activity. Research indicates that compounds with a benzenesulfonamide moiety exhibit substantial inhibition of inflammatory responses. A study evaluating various derivatives demonstrated that certain synthesized compounds showed higher anti-inflammatory activity compared to standard drugs like phenylbutazone. The results indicated that specific derivatives achieved up to 87% inhibition of edema, showcasing their potential as effective anti-inflammatory agents .

Table 1: Anti-Inflammatory Activity of Compounds

| Compound | Dose (mmol/kg) | 2h Edema (mm) ± S.E.M. | 3h Edema (mm) ± S.E.M. | % Inhibition (2h) | % Inhibition (3h) |

|---|---|---|---|---|---|

| Control | 0 | 3.24 ± 0.39 | 3.60 ± 0.24 | 0 | 0 |

| Phenylbutazone | 0.32 | 1.38 ± 0.09*** | 1.06 ± 0.19*** | 57.28 | 70.55 |

| Compound A | 0.32 | 1.14 ± 0.18*** | 1.52 ± 0.12*** | 64.80 | 57.80 |

| Compound B | 0.32 | 1.33 ± 0.17*** | 1.81 ± 0.08*** | 59.04 | 49.70 |

Statistical significance was determined using one-way ANOVA, with asterisks indicating levels of significance (p < 0.05, *p < 0.01, **p < 0.001) .

Metabolic Stability and Pharmacological Potential

The compound's structure provides insights into its metabolic stability and pharmacological potential, particularly when modified with various substituents like fluorinated groups, which enhance lipophilicity and metabolic stability . Studies have shown that replacing certain functional groups can lead to compounds with improved pharmacokinetic profiles, making them more suitable for therapeutic use.

Table 2: Comparison of Lipophilicity and Metabolic Stability

| Compound | LogD (7.4) | Metabolic Stability |

|---|---|---|

| Compound A | 0.5 | High |

| Compound B | - | Moderate |

| Compound C | - | Low |

This table highlights the relationship between structural modifications and the resulting pharmacological properties, suggesting that further exploration could yield more effective therapeutic agents .

Case Studies and Research Findings

Several case studies have documented the efficacy of sulfonamide derivatives in clinical settings:

- Case Study on Inflammatory Disorders : A clinical trial involving patients with chronic inflammatory conditions demonstrated that a derivative similar to the compound significantly reduced inflammation markers compared to placebo controls.

- Research on Anticancer Activity : Preliminary studies indicate that compounds with similar structural features may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells.

These findings underscore the compound's potential beyond anti-inflammatory applications, suggesting avenues for further research into its broader therapeutic implications.

Wirkmechanismus

The mechanism of action of 4-ethyl-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorophenoxy group can bind to hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Electron-Withdrawing Effects: The 4-fluorophenoxy group introduces electron-withdrawing properties, which may stabilize the sulfonamide moiety and influence receptor binding affinity .

Side Chain Flexibility: The 2-(4-fluorophenoxy)ethyl chain offers conformational flexibility, contrasting with rigid heterocyclic side chains (e.g., quinazoline or imidazopyridine), which may affect target selectivity .

Pharmacological and Biochemical Comparisons

Carbonic Anhydrase (CA) Inhibition

- Target Compound: No direct CA inhibition data are available. However, benzenesulfonamides with ethyl or methyl groups (e.g., compound 17 in ) show low nanomolar inhibition against hCA II and VII. The 4-ethyl group may enhance binding to hydrophobic regions of CA active sites .

- Analogues with Heterocycles : Compounds like 16–19 () exhibit CA inhibition via quinazoline-thio scaffolds, but their bulkier structures reduce solubility compared to the target compound’s simpler side chain .

β-Adrenoceptor Modulation

- β3-Adrenoceptor Agonists: Compounds in with pyridine-hydroxyethylamino side chains activate β3 receptors, inducing metabolic effects. The target compound’s fluorophenoxy group may lack the hydrogen-bonding capacity required for similar efficacy .

Anticonvulsant Activity

- Piperazine Derivatives : Sulfonamides with piperazine-ethyl-ureido groups () show potent anticonvulsant action. The absence of a basic nitrogen in the target compound’s side chain likely limits similar activity .

Biologische Aktivität

4-ethyl-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The chemical structure of this compound includes a sulfonamide group, which is known for its diverse biological activities. The presence of the 4-fluorophenoxy moiety may enhance the compound's interaction with biological targets, potentially increasing its therapeutic efficacy.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzenesulfonamides exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown promising results against various bacterial strains.

- Minimum Inhibitory Concentrations (MICs) :

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays:

- MTT Assay : In studies assessing its effects on cancer cell lines, compounds with similar structures showed significant cytotoxicity. For example, a related benzenesulfonamide exhibited an IC50 value of against the MCF-7 breast cancer cell line, outperforming standard treatments like 4-hydroxytamoxifen (IC50: ) .

- Molecular Docking Studies : These studies suggest that the compound may bind effectively to estrogen receptors, enhancing its anticancer activity through specific interactions that stabilize the binding .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis in bacteria.

- Interference with Cancer Cell Proliferation : By binding to estrogen receptors or other cellular targets, the compound may inhibit pathways critical for cancer cell growth and survival.

- Calcium Channel Interaction : Some studies suggest that related compounds may interact with calcium channels, influencing cardiovascular responses and potentially providing a pathway for further therapeutic applications .

Case Studies and Research Findings

Q & A

Q. What are the key structural features of 4-ethyl-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide, and how do they influence its chemical reactivity?

The compound comprises a benzenesulfonamide core modified with an ethyl group at the 4-position and a 2-(4-fluorophenoxy)ethyl side chain. The sulfonamide group (-SONH-) provides hydrogen-bonding capability, while the fluorine atom enhances electronegativity, influencing solubility and biological interactions. The ethyl group may stabilize hydrophobic interactions in enzyme binding pockets. Structural analogs in crystallographic studies (e.g., N-(2-bromophenyl) derivatives) highlight how substituents affect molecular packing and reactivity .

Q. What standard synthetic routes are used to prepare this compound?

Synthesis typically involves nucleophilic substitution reactions. For example:

- Step 1 : React 4-ethylbenzenesulfonyl chloride with 2-(4-fluorophenoxy)ethylamine under basic conditions (e.g., triethylamine) in a polar aprotic solvent (e.g., DCM or DMF).

- Step 2 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Q. Which purification techniques are most effective for isolating this compound?

Recrystallization is preferred for high-purity yields when solubility differences between product and impurities are significant. Chromatography (e.g., flash column) is used for complex mixtures, with solvent selection (e.g., ethyl acetate/hexane) optimized via TLC monitoring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Key factors include:

- Temperature : Maintain 0–5°C during sulfonamide bond formation to minimize side reactions.

- pH : Use a mild base (e.g., NaHCO) to deprotonate the amine without hydrolyzing the sulfonyl chloride.

- Solvent : DMF enhances solubility but may require post-reaction dilution with water to precipitate the product. Analogous syntheses report yields >75% under these conditions .

Q. What analytical methods are critical for validating the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., ethyl group at 4.1 ppm, fluorophenoxy protons at 6.8–7.1 ppm).

- X-ray Crystallography : Resolves bond lengths and angles (e.g., S–N bond ~1.63 Å in sulfonamide analogs) .

- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (CHFNOS) with <2 ppm error .

Q. How do structural modifications (e.g., fluorine substitution) impact the compound’s biological activity?

Fluorine’s electronegativity enhances metabolic stability and membrane permeability. In enzyme inhibition studies, fluorinated sulfonamides show higher binding affinity to carbonic anhydrase isoforms compared to non-fluorinated analogs. Competitive inhibition assays (IC values) and molecular docking simulations are recommended to quantify these effects .

Q. What strategies resolve contradictions in biological activity data across studies?

- Assay Reproducibility : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Solvent Controls : DMSO concentrations >0.1% may artifactually inhibit enzyme activity.

- Statistical Analysis : Use ANOVA with post-hoc tests to compare datasets. A 2024 study on sulfonamide analogs resolved discrepancies by normalizing data to positive controls (e.g., acetazolamide for carbonic anhydrase) .

Q. How can researchers address unexpected byproducts during synthesis?

- Mechanistic Analysis : Use LC-MS to identify intermediates (e.g., di-sulfonylated byproducts from excess sulfonyl chloride).

- Process Adjustments : Reduce reaction time or stoichiometry of sulfonyl chloride. A 2012 study on double sulfonamide formation highlights the role of stepwise addition to suppress side reactions .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.